[(Methylsulfanyl)methoxy]benzene
Description
Structure
3D Structure
Properties
CAS No. |
33837-96-6 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
methylsulfanylmethoxybenzene |
InChI |
InChI=1S/C8H10OS/c1-10-7-9-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
FHZZRIIWMOYGOA-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methylsulfanyl Methoxy Benzene and Its Key Analogues
Strategies for the Direct Formation of the [(Methylsulfanyl)methoxy]benzene Core
The construction of the fundamental this compound structure can be approached through two primary disconnection strategies: the formation of the aryl methyl sulfide (B99878) bond or the synthesis of the ether linkage on a pre-existing sulfide-substituted benzene (B151609) ring.
Aryl Methyl sulfide Formation Routes
The introduction of a methylsulfanyl group onto a benzene ring is a key step in the synthesis of the target compound. Various methods have been developed for the formation of aryl methyl sulfides, often involving the reaction of an aryl electrophile with a sulfur-containing nucleophile.
One common approach is the transition-metal-catalyzed cross-coupling of aryl halides or pseudohalides with thiols. nih.gov For instance, palladium-phosphine systems have been extensively used to facilitate the C–S bond formation between aryl bromides or iodides and methanethiol or its salts. nih.gov Nickel-catalyzed couplings have also emerged as a powerful alternative, capable of coupling aryl halides with thiols under mild conditions. organic-chemistry.orgbioengineer.org A recent development involves a nickel-catalyzed aryl exchange reaction, which avoids the use of odorous and toxic thiols by using 2-pyridyl sulfides as the sulfur donor. nih.govbioengineer.org
Another strategy involves the reaction of nitroarenes with (methylthio)trimethylsilane in the presence of cesium carbonate in dimethylsulfoxide, which provides high yields of aryl methyl sulfides through nucleophilic aromatic substitution. tandfonline.com Furthermore, arylboronic acids can be coupled with dimethyl disulfide under metal-free conditions to afford aryl methyl sulfides. organic-chemistry.org A novel procedure also describes the synthesis of aryl methyl sulfides from arylsulfonyl chlorides using dimethyl carbonate as both a C1 source and a green solvent. researchgate.net
Table 1: Selected Methods for Aryl Methyl Sulfide Formation
| Catalyst/Reagent System | Starting Material | Sulfur Source | Key Features |
| Palladium-phosphine complexes | Aryl halide | Methanethiol/thiolate | Widely applicable, good functional group tolerance nih.gov |
| Nickel/dcypt catalyst | Aryl halide/ester | 2-Pyridyl sulfide | Thiol-free, avoids odorous reagents nih.govbioengineer.org |
| Cesium carbonate | Nitroarene | (Methylthio)trimethylsilane | High yields, nucleophilic aromatic substitution tandfonline.com |
| Metal-free | Arylboronic acid | Dimethyl disulfide | Avoids transition metals organic-chemistry.org |
| None | Arylsulfonyl chloride | Dimethyl carbonate | Green solvent and C1 source researchgate.net |
Ether Synthesis Approaches on Benzene Ring Systems
The formation of the ether linkage on the benzene ring is another critical transformation. The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a (methylsulfanyl)phenoxide with a methylating agent like methyl iodide. The phenoxide is generated in situ by treating the corresponding (methylsulfanyl)phenol with a strong base. wikipedia.org
It is important to note that the direct Williamson ether synthesis on an unactivated benzene ring is not feasible due to the difficulty of nucleophilic attack on the sp2-hybridized carbon of the benzene ring. study.com Therefore, the synthesis must proceed through a phenol intermediate. The synthesis of phenyl ethers can be achieved by first converting benzene into phenol through a multi-step process involving nitration, reduction to an amine, and then diazotization followed by hydrolysis. youtube.com The resulting phenol can then be deprotonated and reacted with an alkyl halide to form the ether. wikipedia.orgyoutube.com
Table 2: Key Ether Synthesis Strategies for Aromatic Rings
| Reaction Name | Reactants | Reagents | Mechanism |
| Williamson Ether Synthesis | Phenoxide and Alkyl Halide | Strong Base (e.g., NaOH) | SN2 wikipedia.orgwikipedia.org |
| Ullmann Condensation | Aryl Halide and Phenol | Copper-based catalyst | Catalytic cycle |
Synthesis of Oxidation Products: Sulfoxides and Sulfones
The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The degree of oxidation is controlled by the choice of oxidizing agent and the reaction conditions.
Preparation of 1-Methoxy-2-(methylsulfonyl)benzene via Oxidation
A common method for the synthesis of 1-methoxy-2-(methylsulfonyl)benzene involves the oxidation of the corresponding sulfide, 1-methoxy-2-(methylsulfanyl)benzene. This transformation can be achieved using various oxidizing agents. One reported method utilizes m-chloroperbenzoic acid (m-CPBA) to oxidize 1-methoxy-2-methylsulfanyl-benzene, affording the sulfone in a high yield of 91.6%.
Reagents and Reaction Conditions for Controlled Oxidation
The selective oxidation of sulfides to sulfoxides or sulfones requires careful selection of the oxidizing agent and control of the reaction stoichiometry and temperature.
For the partial oxidation to a sulfoxide, milder oxidizing agents or a limited amount of a stronger oxidant are typically used. For example, sodium periodate or one equivalent of hydrogen peroxide can be employed. The synthesis of 2-(methylsulfinyl)benzamide has been achieved by the oxidation of 2-(methylsulfanyl)benzamide using sodium hypochlorite (NaOCl). researchgate.net
For the complete oxidation to a sulfone, stronger oxidizing agents or an excess of the oxidant are generally required. Common reagents for this transformation include hydrogen peroxide, potassium permanganate (B83412), and peroxy acids like m-CPBA. The oxidation of various methoxybenzenes has been studied, indicating that the electron-rich nature of the aromatic ring can influence the oxidation process. sci-hub.se
Table 3: Common Reagents for Sulfide Oxidation
| Oxidizing Agent | Target Product | Typical Conditions |
| Sodium Periodate (NaIO4) | Sulfoxide | Aqueous or alcoholic solvent, room temperature |
| Hydrogen Peroxide (H2O2) | Sulfoxide or Sulfone | Stoichiometry and catalyst dependent |
| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent, chlorinated solvent |
| Potassium Permanganate (KMnO4) | Sulfone | Aqueous solution, often with heating |
| Sodium Hypochlorite (NaOCl) | Sulfoxide | Aqueous solution researchgate.net |
Synthesis of Carboxylic Acid Analogues and Benzamide (B126) Derivatives
The introduction of a carboxylic acid or a benzamide functionality onto the this compound scaffold provides access to a diverse range of analogues.
The synthesis of carboxylic acid derivatives can be achieved through various methods, including the carboxylation of an organometallic intermediate derived from an aryl halide, or the oxidation of a methyl group on the aromatic ring.
The formation of benzamide derivatives is typically accomplished through the condensation of a benzoic acid with an amine. researchgate.net This reaction is often facilitated by a coupling agent or can be achieved through direct condensation under specific conditions, such as using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation. researchgate.net This latter method offers a green and efficient pathway for the preparation of benzamides. researchgate.net
Pathways to 2-Methoxy-4-(methylsulfanyl)benzoic Acid as a Synthetic Intermediate
2-Methoxy-4-(methylsulfanyl)benzoic acid serves as a crucial intermediate in the synthesis of cardiotonic drugs such as Sulmazole and Isomazole. researchgate.net Researchers have developed multiple synthetic routes to this compound, starting from readily available precursors.
One approach utilizes 4-methyl-3-nitrobenzenesulfonic acid, while an alternative and more process-oriented method begins with 2-methyl-5-nitrophenol. The latter has been shown to be particularly efficient for the resynthesis of Sulmazole and Isomazole, affording the target benzoic acid derivative in a total yield of 37%. researchgate.net The synthesis has also been adapted for the preparation of isotopically labeled versions of the benzoic acid, including 14C- and 18O-labeled forms, which are instrumental in metabolic and kinetic studies of the resulting drug molecules. researchgate.net
The synthetic sequence starting from 2-methyl-5-nitrophenol represents a significant advancement in providing a practical and scalable route to this key intermediate.
Construction of Substituted Benzamides Featuring Methylsulfanyl and Methoxy (B1213986) Groups
Substituted benzamides containing both methylsulfanyl and methoxy functionalities are important structural motifs in medicinal chemistry. The synthesis of these compounds often involves the coupling of a substituted benzoic acid with an appropriate amine.
A direct and efficient method for the synthesis of α-sulfenylated ketones, which can be precursors to or analogues of the target benzamides, involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. nih.gov This transition-metal-free reaction utilizes a strong base like lithium diisopropylamide (LDA) to deprotonate the methyl C-H bond of the methyl sulfide, which then undergoes nucleophilic acyl substitution with the benzamide. nih.gov Studies have shown that this reaction exhibits excellent selectivity for the thiomethyl group over other potentially reactive sites. nih.gov
Furthermore, the synthesis of novel benzamide derivatives, including those with methoxy and other substituents, has been explored for their potential biological activities. mdpi.comthieme-connect.com These syntheses often involve multi-step sequences, starting from functionalized benzoic acids that are then converted to the corresponding benzamides. nih.govdtu.dk For instance, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized from 2-thioxo-substituted-1,3-benzoxazines. nih.gov
| Starting Material | Reagents | Product | Reference |
| N,N-dialkyl benzamide, methyl sulfide | LDA, THF | α-sulfenylated ketone | nih.gov |
| 2-thioxo-substituted-1,3-benzoxazine, benzylamine | Sodium bicarbonate | N-(benzyl carbamothioyl)-2-hydroxy substituted benzamide | nih.gov |
| Substituted benzoic acid, amine | Coupling agents (e.g., DCC, EDC) | Substituted benzamide | mdpi.comdtu.dk |
Positional Isomers and Related Structural Analogues
The synthesis of positional isomers and related structural analogues of this compound is crucial for structure-activity relationship (SAR) studies and for accessing a wider range of chemical space.
Synthesis of 4-Methoxythioanisole (1-Methoxy-4-(methylthio)benzene) and its Relevance
4-Methoxythioanisole, also known as 1-methoxy-4-(methylthio)benzene, is a significant positional isomer. sigmaaldrich.comtcichemicals.comtcichemicals.com It serves as a valuable building block in organic synthesis, for example, in the preparation of 1-methoxy-4-(methylsulfinyl)benzene. sigmaaldrich.com The synthesis of this compound and its derivatives is of interest for various applications.
Synthetic Routes to Other Methylsulfanyl- and Methoxy-Substituted Benzenes
The synthesis of various methylsulfanyl- and methoxy-substituted benzenes often requires multi-step strategies, carefully considering the directing effects of the substituents in electrophilic aromatic substitution reactions. youtube.comlibretexts.org For instance, the synthesis of a meta-substituted product would necessitate the introduction of a meta-directing group at an appropriate stage of the synthesis. libretexts.org
A general approach to substituted phenols, which can be precursors to methoxy-substituted benzenes, involves the functionalization of 2-bromo-3-methoxycyclohex-2-en-1-ones. researchgate.net This method allows for the regiochemically defined synthesis of a variety of substituted benzene derivatives, including sulfides. researchgate.net
The synthesis of benzo[b]thiophenes, which are structurally related to methylsulfanyl-substituted benzenes, can be achieved through the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This reaction proceeds in excellent yields and tolerates a range of functional groups. nih.gov
| Precursor | Reaction Type | Product Class | Reference |
| 2-Bromo-3-methoxycyclohex-2-en-1-one | Deprotonation, electrophilic attack, aromatization | Substituted phenols (including sulfides) | researchgate.net |
| o-Alkynyl thioanisole (B89551) | Electrophilic cyclization | 2,3-disubstituted benzo[b]thiophenes | nih.gov |
Methodological Advancements in Aromatic Functionalization
Recent advancements in synthetic methodology have provided new tools for the functionalization of aromatic rings, which are applicable to the synthesis of complex molecules like this compound and its analogues.
Transition metal-catalyzed C-H bond activation and functionalization have emerged as powerful strategies for the efficient synthesis of substituted aromatic rings. researchgate.net These methods offer more direct, one-step alternatives to traditional multi-step synthetic sequences. researchgate.net Directing groups play a crucial role in achieving regioselectivity, with ongoing research focused on the development of new directing groups to access different substitution patterns (ortho, meta, and para). acs.org
Dearomative functionalization reactions represent another innovative approach to introduce functionality to aromatic systems. illinois.edunih.gov These methods can generate complex three-dimensional molecules from simple aromatic precursors in a single step. nih.gov Additionally, synthetic strategies that merge C-H functionalization with C-C bond cleavage are expanding the toolkit for organic synthesis. mdpi.com
These modern synthetic methods hold significant promise for the future development of novel and efficient routes to this compound and its derivatives, enabling the exploration of new chemical entities with potential applications in various fields.
Mechanistic Investigations of Reactions Involving Methylsulfanyl Methoxy Benzene
Elucidation of Electrophilic Aromatic Substitution (EAS) Mechanisms
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the substituents on the benzene (B151609) ring play a pivotal role in dictating the course of these reactions. wikipedia.org In [(Methylsulfanyl)methoxy]benzene, the interplay between the methoxy (B1213986) and methylsulfanyl groups governs the regioselectivity and reactivity of the aromatic ring.
Regioselectivity Directing Effects of Methoxy and Methylsulfanyl Groups
Both the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups are ortho-, para-directors in electrophilic aromatic substitution reactions. ucla.edulibretexts.org This directing effect stems from their ability to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org The resonance structures show an increased electron density at the ortho and para positions, making them more susceptible to attack by an electrophile. pressbooks.pub
The methoxy group is a strong activating group and a powerful ortho-, para-director due to the effective resonance donation from the oxygen atom's lone pairs. wikipedia.orgyoutube.com The methylsulfanyl group is also an ortho-, para-director, but its activating effect is generally considered to be weaker than that of the methoxy group. This is because the larger size of the sulfur atom compared to the oxygen atom leads to less effective orbital overlap with the carbon of the benzene ring, diminishing the resonance effect. pressbooks.pub
In this compound, the position of the incoming electrophile will be directed to the positions that are ortho or para to both the methoxy and methylsulfanyl groups, if sterically accessible. The relative activating strengths of the two groups will influence the major product distribution. Given that the methoxy group is a stronger activator, substitution will be predominantly directed to the positions most activated by it.
Comparative Reactivity Studies with Anisole (B1667542) and Other Substituted Benzenes
Anisole (methoxybenzene) is a highly reactive compound in electrophilic aromatic substitution, reacting much faster than benzene itself. wikipedia.org This enhanced reactivity is attributed to the strong electron-donating resonance effect of the methoxy group, which enriches the electron density of the aromatic ring. wikipedia.orgquora.com
The following table provides a qualitative comparison of the reactivity of these compounds towards electrophilic aromatic substitution.
| Compound | Substituent(s) | Reactivity Relative to Benzene |
| Benzene | -H | Baseline |
| Anisole | -OCH₃ | More reactive wikipedia.org |
| This compound | -OCH₃, -SCH₃ | More reactive |
| Nitrobenzene | -NO₂ | Less reactive wikipedia.org |
This table provides a general comparison of reactivity towards electrophilic aromatic substitution.
Influence of Electronic and Steric Factors on EAS Pathways
The pathway of electrophilic aromatic substitution is governed by a combination of electronic and steric factors. wikipedia.orgyoutube.com
Electronic Factors:
Resonance: Both the methoxy and methylsulfanyl groups donate electron density to the benzene ring via resonance, stabilizing the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions. libretexts.orglibretexts.org The stronger resonance effect of the methoxy group makes the positions ortho and para to it more nucleophilic and thus more reactive. youtube.com
Steric Factors:
The size of the substituents can influence the regioselectivity of the reaction. wikipedia.orgyoutube.com In this compound, the presence of two substituents can create steric hindrance at certain positions. For instance, attack at a position ortho to both the methoxy and methylsulfanyl groups might be sterically hindered, favoring substitution at less crowded sites. youtube.com The para position is often favored for bulky incoming electrophiles to minimize steric repulsion. libretexts.org
The interplay of these electronic and steric effects determines the final product distribution in the electrophilic aromatic substitution of this compound.
Detailed Studies on Redox Reactions
The sulfur atom in the methylsulfanyl group of this compound can exist in various oxidation states, making it susceptible to redox reactions. The oxidation of the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone, and the subsequent reduction back to the sulfide, are fundamental transformations.
Mechanisms of Sulfide to Sulfone Oxidation
The oxidation of sulfides to sulfones typically proceeds in two steps, with the intermediate formation of a sulfoxide. youtube.com
Sulfide → Sulfoxide → Sulfone
A variety of oxidizing agents can be used for this transformation, including hydrogen peroxide, peroxy acids, and metal-based oxidants. youtube.comacsgcipr.org The mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.
The first oxidation step to the sulfoxide is generally faster and easier to control. youtube.com Over-oxidation to the sulfone can be a competing reaction, and careful control of reaction conditions, such as stoichiometry of the oxidant, temperature, and choice of catalyst, is often necessary to selectively obtain the sulfoxide. acsgcipr.orgorganic-chemistry.org The oxidation to the sulfone requires stronger oxidizing conditions or longer reaction times. youtube.com Catalysts, such as those based on niobium carbide, can be employed to efficiently drive the reaction towards the sulfone. organic-chemistry.org
The general mechanism for the oxidation of a sulfide with a peroxy acid can be depicted as follows:
The sulfur atom of the sulfide acts as a nucleophile and attacks the electrophilic oxygen of the peroxy acid.
This leads to the formation of a sulfoxide and a carboxylic acid as a byproduct.
Further oxidation of the sulfoxide under similar conditions yields the corresponding sulfone.
Mechanistic Aspects of Sulfonyl to Sulfide Reduction
The reduction of sulfones back to sulfides is a challenging transformation that typically requires strong reducing agents. acs.org Reagents such as diisobutylaluminium hydride (DIBAL-H) have been shown to be effective for this purpose. researchgate.net The mechanism of sulfone reduction is less commonly detailed than sulfide oxidation but generally involves the removal of the two oxygen atoms from the sulfur center. The exact pathway can vary depending on the reducing agent employed. For instance, some methods may involve the formation of intermediate sulfur species that are subsequently reduced.
The table below lists some common reagents used for the oxidation of sulfides and the reduction of sulfones.
| Transformation | Common Reagents |
| Sulfide to Sulfoxide | Hydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (m-CPBA) acsgcipr.orgorganic-chemistry.org |
| Sulfide to Sulfone | Stronger oxidizing agents (e.g., excess H₂O₂ with a catalyst), Potassium permanganate (B83412) (KMnO₄) youtube.comorganic-chemistry.org |
| Sulfone to Sulfide | Diisobutylaluminium hydride (DIBAL-H), Lithium aluminum hydride (LiAlH₄) acs.orgresearchgate.net |
This table provides examples of reagents used for the redox transformations of sulfur-containing compounds.
Investigations into Other Functional Group Transformations
The reactivity of this compound is characterized by the interplay of the electron-donating methoxy group and the sulfur-containing methylsulfanyl group. These substituents significantly influence the molecule's behavior in various functional group transformations.
Nucleophilic Substitution Reactions at Aromatic and Sulfonyl Centers
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound or its common isomer, 1-methoxy-4-(methylthio)benzene, is generally unfavorable. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups in positions ortho and/or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgrsc.org The methoxy group is a strong electron-donating group, and the methylsulfanyl group is also weakly activating towards electrophilic substitution, meaning they enrich the aromatic ring with electron density. msu.edu This inherent electron-rich nature of the ring makes it resistant to attack by nucleophiles.
However, the displacement of a methoxy group via nucleophilic substitution is achievable if the aromatic system is sufficiently activated. For instance, in a related heterocyclic system, 1-methoxy-6-nitroindole-3-carbaldehyde was shown to be an excellent substrate for nucleophilic substitution. nii.ac.jp Various nitrogen-centered nucleophiles successfully displaced the methoxy group at the 1-position to afford 2,3,6-trisubstituted indole (B1671886) derivatives in high yields. nii.ac.jp The reaction proceeds regioselectively at the 2-position, facilitated by the strong electron-withdrawing effects of the nitro and carbaldehyde groups which stabilize the anionic intermediate formed upon nucleophilic attack. nii.ac.jp This highlights that while the methoxy group on an otherwise unsubstituted benzene ring is a poor leaving group for SNAr, its substitution is mechanistically viable under appropriate electronic activation.
Table 1: Nucleophilic Substitution on an Activated Methoxy-Substituted Heterocycle This table illustrates the displacement of a methoxy group by various nucleophiles on a highly activated indole system, demonstrating the feasibility of this substitution pattern under electronically favorable conditions.
| Nucleophile (NuH) | Product | Yield (%) |
|---|---|---|
| Piperidine | 7a | 92 |
| Pyrrole | 7b | 98 |
| Indole | 7c | 96 |
| Imidazole | 7d | 97 |
| Benzimidazole | 7e | 87 |
Data sourced from a study on 1-methoxy-6-nitroindole-3-carbaldehyde. nii.ac.jp
Investigations into nucleophilic substitution at sulfonyl centers, which can proceed through SN1 or SN2-like mechanisms, have been studied for various arenesulfonyl derivatives. However, specific studies on sulfonyl derivatives of this compound are not extensively documented in the literature reviewed.
Radical Pathways in Aromatic Functionalization
While nucleophilic functionalization of the aromatic ring is challenging, this compound and its isomers readily participate in reactions involving radical pathways. These reactions often center on the sulfur atom, which can be oxidized to form radical intermediates. A prominent example is the oxidation of 1-methoxy-4-(methylthio)benzene (p-methoxythioanisole) catalyzed by horseradish peroxidase (HRP). nih.govnih.gov
This enzymatic reaction involves the oxidation of the sulfide to a sulfoxide. nih.gov Mechanistic studies strongly suggest that the reaction does not proceed by a direct concerted oxygen atom transfer. Instead, the process is initiated by a one-electron oxidation of the sulfur atom by the enzyme's high-valent iron-oxo species (Compound I or Compound II), leading to the formation of a sulfur-centered cation radical. nih.govnih.gov This radical intermediate is a key step in the functionalization of the molecule. The subsequent reaction steps involve the transfer of an oxygen atom from the enzyme to this radical species to yield the final sulfoxide product. nih.gov The involvement of a radical cation intermediate is a common feature in the oxidation of thioanisoles and other organic sulfides. acs.org
Analysis of Reaction Intermediates and Transition States
Understanding the transient species formed during a reaction is crucial for elucidating its mechanism. For reactions involving this compound, significant research has focused on identifying and characterizing the short-lived intermediates that govern the reaction course, particularly in oxidation reactions.
Identification and Characterization of Short-Lived Species
The formation of a sulfur cation radical as a short-lived intermediate in the oxidation of 1-methoxy-4-(methylthio)benzene has been substantiated through detailed kinetic and mechanistic studies. nih.govnih.gov Transient-state kinetic analysis of the reaction with horseradish peroxidase (HRP) revealed complex behavior that supports a multi-step mechanism involving such an intermediate. nih.gov
The reaction of HRP Compounds I and II with 1-methoxy-4-(methylthio)benzene showed an initial burst phase, which is indicative of the formation and reaction of a transient species. nih.gov This kinetic behavior can be explained by two parallel reaction pathways: a direct reaction of the enzyme with the substrate, and a more complex pathway involving the formation of an enzyme-substrate complex that then reacts with another substrate molecule. nih.gov Crucially, the results indicate that HRP Compound II reacts competitively with both the initial sulfide substrate and the sulfur cation radical that is generated from the oxidation of the sulfide by Compound I. nih.gov
Further evidence for a cation radical intermediate comes from Hammett plot analysis for the oxidation of a series of para-substituted thioanisoles by HRP Compound II. nih.gov The analysis yielded a large negative ρ (rho) value of -1.46 when plotted against the σ+ (sigma-plus) parameter. nih.govacs.org This large negative value indicates a significant buildup of positive charge in the transition state of the rate-determining step, which is consistent with the formation of an electron-deficient species like a cation radical. nih.gov
Table 2: Mechanistic Data for the Oxidation of p-Substituted Thioanisoles This table summarizes key findings from mechanistic studies on the horseradish peroxidase-catalyzed oxidation of thioanisoles, supporting the formation of a cation radical intermediate.
| Method | Observation | Implication | Reference |
|---|---|---|---|
| Transient-State Kinetics | Initial "burst" phase in the reaction profile. | Formation and reaction of a transient intermediate. | nih.gov |
| Competitive Kinetics | Compound II reacts with both the sulfide and the product of its one-electron oxidation. | The product of the one-electron oxidation is a reactive, short-lived species (sulfur cation radical). | nih.gov |
| Hammett Plot Analysis | Large negative ρ value (-1.46) vs. σ+ for oxidation by Compound II. | Buildup of positive charge in the transition state, consistent with cation radical formation. | nih.govacs.org |
These combined kinetic and electronic effect studies provide a compelling and detailed picture of the radical pathway for the oxidation of 1-methoxy-4-(methylthio)benzene, clearly identifying the sulfur cation radical as the key short-lived intermediate in this transformation.
Advanced Spectroscopic and Structural Characterization of Methylsulfanyl Methoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum of [(Methylsulfanyl)methoxy]benzene provides distinct signals corresponding to its different proton environments. The molecule's structure, featuring a para-substituted benzene (B151609) ring, leads to a symmetrical pattern for the aromatic protons. nih.gov These appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons on the carbons adjacent to the methoxy (B1213986) group (H-2, H-6) are chemically equivalent, as are the protons on the carbons adjacent to the methylsulfanyl group (H-3, H-5).
The methoxy group (-OCH₃) protons appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. Similarly, the methylsulfanyl group (-SCH₃) protons also present as a singlet. The integration of these signals confirms the presence of three protons for each methyl group and a total of four protons for the aromatic system.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Environment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic protons (H-3, H-5) | ~7.22 | Doublet |
| Aromatic protons (H-2, H-6) | ~6.85 | Doublet |
| Methoxy protons (-OCH₃) | ~3.78 | Singlet |
Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data is compiled from publicly available spectral databases. nih.govchemicalbook.com
Carbon-13 (¹³C) NMR for Carbon Framework Assignment
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct signals are observed for the aromatic carbons, in addition to the signals for the methoxy and methylsulfanyl carbons. nih.govchemicalbook.com
The carbon attached to the oxygen of the methoxy group (C-1) is the most deshielded of the aromatic carbons, appearing at a high chemical shift. The carbon attached to the sulfur atom (C-4) is also significantly deshielded. The carbons ortho to the methoxy group (C-2, C-6) and those ortho to the methylsulfanyl group (C-3, C-5) give rise to two separate signals. The carbon of the methoxy group (-OCH₃) typically appears in the 55-60 ppm range, while the methylsulfanyl carbon (-SCH₃) is found further upfield. nih.gov
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Environment | Chemical Shift (δ) ppm |
|---|---|
| C-1 (C-O) | ~158.9 |
| C-4 (C-S) | ~129.9 |
| C-3, C-5 | ~127.5 |
| C-2, C-6 | ~114.7 |
| Methoxy (-OCH₃) | ~55.3 |
Note: Chemical shift values are approximate and based on data from spectral databases. nih.govchemicalbook.com
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational Dynamics
While standard 1D NMR is sufficient for basic structural assignment of this compound, advanced techniques like 2D NMR and Variable Temperature (VT) NMR could provide deeper insights into its conformational dynamics. Specific studies employing these techniques on this particular molecule are not widely available in the surveyed literature; however, their potential applications can be discussed.
2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would definitively link each proton to its directly attached carbon and to carbons two or three bonds away, respectively. This would unambiguously confirm the assignments made in the 1D spectra.
VT NMR could be employed to study the rotational barriers of the methoxy and methylsulfanyl groups. At low temperatures, the rotation around the C-O and C-S bonds might slow down sufficiently on the NMR timescale to cause broadening or even splitting of the methyl and aromatic signals, allowing for the calculation of the energy barriers to rotation. Such studies are crucial for understanding the molecule's preferred conformation and its dynamic behavior in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.
Characteristic Vibrational Modes of Methoxy, Methylsulfanyl, and Aromatic Ring
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent functional groups.
Aromatic Ring: The spectrum shows characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. scirp.org Out-of-plane C-H bending vibrations are also prominent, and their position (often in the 800-850 cm⁻¹ range for para-substituted benzenes) is diagnostic of the substitution pattern. nist.gov
Methoxy Group: The C-H stretching vibrations of the methyl group are observed in the 2850-2960 cm⁻¹ range. A strong band corresponding to the C-O stretching vibration is a key feature, typically found between 1200 and 1275 cm⁻¹ for aryl ethers. esisresearch.org
Methylsulfanyl Group: The C-H stretching modes of this methyl group also appear in the 2850-2960 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears at lower frequencies, typically in the 600-800 cm⁻¹ range.
Table 3: Principal Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| C=C stretch | 1450 - 1600 | |
| C-H out-of-plane bend | 800 - 850 | |
| Methoxy (-OCH₃) | C-H stretch (asymmetric & symmetric) | 2850 - 2960 |
| C-O stretch | 1200 - 1275 | |
| Methylsulfanyl (-SCH₃) | C-H stretch (asymmetric & symmetric) | 2850 - 2960 |
Note: These are characteristic frequency ranges. The exact position and intensity of bands can be influenced by molecular conformation and intermolecular interactions.
Analysis of Band Assignments and Potential Energy Distribution (PED)
A definitive assignment of all vibrational bands in a complex molecule requires a detailed theoretical analysis. While experimental spectra provide the frequencies of vibrational modes, many of these modes are not "pure" vibrations of a single bond or group but rather coupled motions of several atoms.
A Potential Energy Distribution (PED) analysis, typically performed using quantum chemical calculations based on Density Functional Theory (DFT), is the standard method for characterizing these complex vibrations. scirp.orgesisresearch.org The PED breaks down each normal mode of vibration into contributions from a set of defined internal coordinates (such as bond stretches, angle bends, and torsions). This allows for a quantitative description of each band, for instance, stating that a band at a certain frequency has "80% C-O stretch character and 20% C-C stretch character."
Although a specific PED analysis for this compound is not available in the reviewed literature, such a study would be invaluable. It would involve optimizing the molecule's geometry, calculating its harmonic vibrational frequencies, and then using a program like VEDA (Vibrational Energy Distribution Analysis) to compute the PED for each mode. esisresearch.org This would provide a robust and unambiguous assignment of the entire IR and Raman spectra, moving beyond the general assignments based on characteristic group frequencies.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methoxy-4-(methylthio)benzene |
| p-methoxyphenyl methyl sulfide (B99878) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The electronic absorption spectrum of aromatic compounds like this compound is primarily governed by transitions of electrons within the benzene ring. The presence of both a methoxy (-OCH₃) and a methylsulfanyl (-SCH₃) group as substituents significantly influences these transitions.
Identification of Electronic Transitions (π-π* and n-π*)
The UV-Vis spectrum of benzene typically displays three absorption bands corresponding to π-π* transitions. shimadzu.comlibretexts.org When substituents are added to the benzene ring, these absorption bands can shift, and new transitions, such as n-π*, may appear. Both the methoxy and methylsulfanyl groups are auxochromes, meaning they are functional groups that can modify the UV-Vis absorption of a chromophore, in this case, the benzene ring.
The methoxy group is a strong electron-donating group that can cause a bathochromic shift (a shift to longer wavelengths) of the π-π* absorption bands of the benzene ring. shimadzu.com The sulfur atom in the methylsulfanyl group also possesses non-bonding electrons that can participate in n-π* transitions. These transitions involve the excitation of an electron from a non-bonding orbital to an antibonding π* orbital. masterorganicchemistry.com
Table 1: Expected Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π-π* | π → π* | UV region, influenced by substitution pattern |
Solvatochromic Effects and Their Spectroscopic Manifestations
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. The polarity of the solvent can significantly affect the energy of the electronic transitions, leading to shifts in the absorption maxima.
For a molecule such as this compound, which possesses both polar (methoxy) and polarizable (methylsulfanyl) groups, solvatochromic effects are anticipated. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the ground and excited states to different extents. A blue shift (hypsochromic shift) to shorter wavelengths is often observed for n-π* transitions in polar solvents, as the non-bonding electrons are stabilized by the solvent, increasing the energy gap for the transition. Conversely, π-π* transitions often exhibit a red shift (bathochromic shift) in polar solvents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
Molecular Ion Detection and Isotopic Abundance Ratios
The electron ionization (EI) mass spectrum of a compound typically shows a molecular ion peak (M⁺), which corresponds to the molar mass of the molecule. For this compound (C₈H₁₀OS), the exact molecular weight is approximately 154.23 g/mol . nist.gov The mass spectrum of the ortho-isomer, 1-methoxy-2-(methylthio)benzene, clearly shows the molecular ion peak at an m/z (mass-to-charge ratio) of 154. nist.gov
In addition to the molecular ion peak, smaller peaks at M+1 and M+2 are also observed. The M+1 peak arises from the presence of the ¹³C isotope in natural abundance, while the M+2 peak is primarily due to the presence of the ³⁴S isotope. The relative intensities of these isotopic peaks can be used to confirm the elemental composition of the molecule.
Table 2: Mass Spectrometry Data for 1-Methoxy-2-(methylthio)benzene
| Ion | m/z (Mass-to-Charge Ratio) | Significance |
|---|---|---|
| [C₈H₁₀OS]⁺ | 154 | Molecular Ion (M⁺) |
| [C₇¹³CH₁₀OS]⁺ | 155 | M+1 Peak (¹³C isotope) |
| [C₈H₁₀O³⁴S]⁺ | 156 | M+2 Peak (³⁴S isotope) |
Data sourced from the NIST WebBook for Benzene, 1-methoxy-2-(methylthio)-. nist.gov
Fragmentation Pattern Interpretation for Structural Connectivity
The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of the molecular ion of this compound would involve the cleavage of its various bonds. The fragmentation of aryl ethers and thioethers often involves characteristic losses of alkyl and functional groups. miamioh.edu
For 1-methoxy-2-(methylthio)benzene, the mass spectrum shows several key fragment ions. nist.gov The fragmentation of anisole (B1667542) typically proceeds via the loss of a methyl group (-CH₃) to form a stable ion at m/z 93, followed by the loss of carbon monoxide (CO) to give an ion at m/z 65. miamioh.edu Thioanisole (B89551) fragmentation can also involve the loss of a methyl group.
In the case of 1-methoxy-2-(methylthio)benzene, the fragmentation is more complex due to the presence of both functional groups. The base peak in its mass spectrum is at m/z 139, which corresponds to the loss of a methyl group ([M-15]⁺). Other significant peaks are observed at m/z 108, which could correspond to the loss of a thioformaldehyde (B1214467) group (CH₂S), and at m/z 95. The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not available in the surveyed literature, the crystal structures of related compounds like anisole provide valuable insights into the likely solid-state conformation and packing. The crystal structure of anisole, determined at 100 K, reveals that the molecule is virtually planar. nih.govresearchgate.net The arrangement of molecules in the crystal is governed by close packing, with edge-to-face interactions leading to a herringbone motif rather than face-to-face π-π stacking. nih.gov Short C-H···O and C-H···π contacts are also observed. uniroma1.it
Given these findings for anisole, it can be postulated that this compound would also adopt a largely planar conformation in the solid state to maximize favorable intermolecular interactions. The presence of the larger and more polarizable sulfur atom in the methylsulfanyl group could lead to different packing arrangements and potentially stronger intermolecular forces compared to anisole. The crystal structure of 4-methoxyphenyl (B3050149) methyl sulfone, a related compound, has been determined and shows a monoclinic crystal system. nih.gov This suggests that the interplay of the methoxy and a sulfur-containing group can lead to specific and well-defined crystal packing.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Anisole |
| Thioanisole |
| 1-Methoxy-2-(methylthio)benzene |
| 4-Methoxyphenyl methyl sulfone |
Crystal System and Space Group Analysis
The determination of the crystal system and space group of a compound through single-crystal X-ray diffraction provides definitive information about the arrangement of molecules in the solid state. This includes parameters such as unit cell dimensions, bond lengths, and bond angles.
At present, specific crystallographic data for this compound, including its crystal system and space group, is not publicly available in crystallographic databases. However, insights can be drawn from the analysis of related structures. For instance, the parent compound, anisole (methoxybenzene), has been reported to crystallize in the monoclinic space group P2₁/c with two molecules in the asymmetric unit at 100 K. nih.gov This arrangement is primarily governed by dense crystal packing. nih.gov
For more complex molecules incorporating the methylsulfanyl and methoxy moieties, a variety of crystal systems are observed. For example, 4-methylsulfanyl-2-phenylquinazoline crystallizes in the monoclinic system with space group P2₁/c. nih.gov Another related compound, ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, also exhibits a monoclinic crystal system. nih.gov
Given the structural features of this compound, it is plausible that it would crystallize in a common, relatively low-symmetry space group such as P2₁/c or P-1, which are prevalent for organic molecules. The precise determination, however, would require experimental single-crystal X-ray diffraction analysis.
Table 1: Crystal Data for Related Anisole and Methylsulfanyl Derivatives
| Compound Name | Formula | Crystal System | Space Group | Reference |
| Anisole | C₇H₈O | Monoclinic | P2₁/c | nih.gov |
| 4-Methylsulfanyl-2-phenylquinazoline | C₁₅H₁₂N₂S | Monoclinic | P2₁/c | nih.gov |
Note: Data for this compound is not currently available.
Molecular Conformation and Intermolecular Interactions
The conformation of the this compound molecule and the non-covalent interactions it forms in the crystal lattice are critical to understanding its solid-state properties. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking.
For anisole itself, the two crystallographically distinct molecules adopt a nearly flat conformation. nih.gov The crystal packing is characterized by a herringbone motif driven by edge-to-face C-H···π interactions rather than face-to-face π-π stacking. nih.gov
For this compound, one would anticipate that the conformation would be influenced by the rotational freedom around the C-O and C-S bonds. Intermolecular interactions would likely be dominated by van der Waals forces and potentially weak C-H···O or C-H···S hydrogen bonds, as well as possible π-π stacking of the benzene rings, depending on the packing arrangement.
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic methods are indispensable for the separation, purification, and purity verification of organic compounds in a research setting. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable techniques.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds like anisole and its derivatives. researchgate.netresearchgate.netoriprobe.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. For this compound, a non-polar or medium-polarity capillary column (e.g., Rxi-5Sil) would likely provide good separation from starting materials and byproducts. oriprobe.com The mass spectrum obtained from the MS detector would provide a unique fragmentation pattern, confirming the identity of the compound. researchgate.netrestek.comnist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale purification. nih.gov For this compound, a reversed-phase HPLC method would be the most common approach. sielc.comchemijournal.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comchemijournal.com The separation of isomers of related compounds, such as cresols, has been successfully achieved using reversed-phase HPLC. chemijournal.com The purity of the collected fractions can be assessed by the symmetry of the chromatographic peak and the absence of other signals.
Table 2: Potential Chromatographic Conditions for this compound Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Potential Application | Reference (for related compounds) |
| GC | Capillary (e.g., Rxi-5Sil) | Helium | Mass Spectrometer (MS) | Purity assessment, identification | oriprobe.com |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV or MS | Purity assessment, isolation | sielc.comchemijournal.com |
The selection of the specific chromatographic method and conditions would depend on the scale of the purification and the nature of the impurities present in the sample. Method development and optimization would be necessary to achieve the desired separation and purity.
Applications of Methylsulfanyl Methoxy Benzene in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate for Complex Molecules
[(Methylsulfanyl)methoxy]benzene serves as a crucial starting material for the construction of more elaborate molecular architectures. The benzene (B151609) ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group, while the methylsulfanyl group offers a site for further chemical modification, such as oxidation or metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.orgacs.org
The position of the methoxy and methylsulfanyl groups on the benzene ring dictates the regioselectivity of subsequent reactions. For instance, in 4-methoxythioanisole, an isomer of this compound, the methoxy group strongly directs incoming electrophiles to the positions ortho to it. ijert.orgwikipedia.org This directing effect allows for the controlled introduction of new functional groups, a critical step in the total synthesis of complex natural products and other target molecules. youtube.comyoutube.com
Furthermore, the sulfur atom of the methylsulfanyl group can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. sigmaaldrich.comrsc.org This transformation dramatically alters the electronic properties and reactivity of the molecule, converting the electron-donating methylsulfanyl group into a strongly electron-withdrawing sulfonyl group. nih.gov This ability to switch the electronic nature of the substituent provides a powerful tool for synthetic chemists to modulate the properties of the aromatic ring at different stages of a synthetic sequence. For example, transient-state kinetic studies have been performed on the reaction of 1-methoxy-4-(methylthio)benzene with horseradish peroxidase, highlighting the reactivity of the sulfide (B99878) group. nih.gov
Derivatization for Enhanced Chemical Functionalities
The core structure of this compound can be readily derivatized to generate a wide array of molecules with enhanced or specialized chemical functions. These derivatives are particularly relevant in medicinal chemistry and the synthesis of functionalized aromatic systems.
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (excluding clinical data)
The structural motif of a methoxy-substituted benzene ring bearing a sulfur-containing group is found in numerous pharmacologically active compounds. By modifying the this compound core, researchers can access scaffolds with potential therapeutic applications.
A key transformation is the oxidation of the methylsulfanyl group to a methylsulfonyl group (–SO₂CH₃). The resulting methoxy-benzenesulfonyl structure is a key component in various drug candidates. For instance, N-(indazolyl)-benzenesulfonamide derivatives containing a methoxy group have been investigated for their antiproliferative and apoptotic potential in cancer cell lines. researchgate.net Similarly, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of the 12-lipoxygenase enzyme, which is implicated in various diseases. nih.gov
The methylmercapto (another term for methylsulfanyl) group itself has also been incorporated into pharmacologically relevant molecules. In the development of chiral amides, a methylmercapto-substituted isocyanate proved to be a viable substrate in cobalt-catalyzed asymmetric reductive coupling reactions. acs.org Additionally, in the design of tubulin inhibitors for cancer therapy, the replacement of certain groups with a methylsulfanyl moiety has been explored. nih.gov These examples underscore the potential of this compound as a versatile starting point for the synthesis of new bioactive molecules.
Building Blocks for Functionalized Aromatic Systems
The reactivity of this compound makes it an excellent building block for creating complex functionalized aromatic systems. wikipedia.org The interplay between the electron-donating methoxy group and the methylsulfanyl group guides the introduction of additional substituents onto the aromatic ring through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgyoutube.comyoutube.com The methoxy group typically directs incoming electrophiles to the ortho and para positions, enabling regioselective synthesis. wikipedia.orgorganic-chemistry.org
Beyond reactions on the aromatic ring, the methylsulfanyl group itself offers a handle for further functionalization. Carbon-sulfur bonds can be activated using transition metal catalysts to participate in cross-coupling reactions, allowing the thioether to be replaced by other functional groups and enabling the construction of complex biaryl systems. nih.govresearchgate.net This diarylation methodology represents a modern approach to converting widely available aromatic thioethers into more valuable compounds. nih.gov The selective cleavage of the carbon-sulfur or carbon-oxygen bonds in isomers like methoxythioanisoles has also been demonstrated, providing pathways to selectively dealkylate the molecule. acs.org
Contributions to Materials Science Research
The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the design of organic electronic materials and novel polymers.
Design of Molecules with Specific Electronic Properties (e.g., for organic semiconductors)
The development of organic semiconductors is a rapidly advancing field, and the molecular design of the organic material is critical to its performance. The electronic properties of an aromatic system can be finely tuned by the introduction of specific functional groups. ijrar.orggeeksforgeeks.org The this compound scaffold contains both a strong electron-donating methoxy group and a sulfur-containing thioether group. wikipedia.org
Integration into Novel Polymer and Organic Framework Systems
The structure of this compound is well-suited for incorporation into larger macromolecular structures like polymers and metal-organic frameworks (MOFs). rsc.orgbohrium.com Poly(thioether)s are a class of polymers with a wide range of applications, and various synthetic methods exist for their creation. rsc.orgwarwick.ac.ukresearchgate.netrsc.orgntu.edu.sg By adding reactive sites to the this compound core (for example, through halogenation or the introduction of vinyl groups), it can be used as a functional monomer. The resulting polymer would feature pendant methoxy and methylsulfanyl groups, which could impart specific properties such as altered solubility, thermal stability, or refractive index.
Similarly, in the field of MOFs, the properties of the framework are dictated by the metal nodes and the organic "linker" molecules that connect them. researchgate.netrsc.org By functionalizing this compound with coordinating groups, such as carboxylic acids or amines, it can be used as a bespoke linker molecule. osti.govnih.gov The methoxy and methylsulfanyl groups would then decorate the internal pores of the MOF. These functional groups can influence the MOF's properties, such as its affinity for adsorbing specific guest molecules or its catalytic activity. bohrium.comresearchgate.net The ability to pre-design linkers with specific functionalities is a key advantage of MOF chemistry, and this compound provides a platform for introducing both oxygen and sulfur-based functionality into these advanced porous materials.
Comparative Analysis and Structure Reactivity Relationships of Methylsulfanyl Methoxy Benzene and Its Analogues
Influence of Positional Isomerism on Chemical Behavior
The three possible positional isomers are:
ortho-[(Methylsulfanyl)methoxy]benzene
meta-[(Methylsulfanyl)methoxy]benzene
para-[(Methylsulfanyl)methoxy]benzene
The specific arrangement of these groups affects the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The interplay of the electronic effects of the two substituents determines the regioselectivity of such reactions. For instance, both the methoxy (B1213986) and methylsulfanyl groups are ortho-, para-directing activators. However, the methoxy group is a stronger activating group than the methylsulfanyl group. youtube.comyoutube.com When both are present, their directing effects can either reinforce or oppose each other.
In the ortho and para isomers, the activating effects of both groups are directed to the same carbons, leading to a high degree of activation at these positions. In the meta isomer, the directing effects are not cooperative for all positions, leading to a more complex pattern of substitution. The steric hindrance between the incoming electrophile and the substituents also plays a crucial role, often favoring substitution at the less hindered position. numberanalytics.com
A study on positional isomers of other aromatic compounds has shown significant differences in properties like melting point, decomposition temperature, and stability, highlighting the profound impact of substituent placement on molecular behavior. bohrium.com
Electronic and Steric Effects of Methoxy and Methylsulfanyl Groups
The reactivity of [(Methylsulfanyl)methoxy]benzene is governed by the combined electronic and steric effects of the methoxy and methylsulfanyl groups. pearson.com
Electronic Effects:
Both the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups influence the electron density of the benzene (B151609) ring through two main electronic effects:
Mesomeric (Resonance) Effect: Both groups have lone pairs of electrons on the oxygen and sulfur atoms, respectively, which can be delocalized into the aromatic ring through the π-system. This increases the electron density at the ortho and para positions, making the ring more susceptible to attack by electrophiles. The methoxy group exhibits a stronger positive mesomeric effect (+M) than the methylsulfanyl group because the 2p orbital of oxygen overlaps more effectively with the 2p orbitals of the benzene ring carbons compared to the 3p orbital of sulfur. pearson.com This makes the methoxy group a stronger activating group. youtube.comyoutube.com
Steric Effects:
Steric hindrance arises from the physical bulk of the substituents, which can impede the approach of a reagent to a particular reaction site. numberanalytics.com The methoxy and methylsulfanyl groups, while not excessively large, can influence the regioselectivity of reactions. For instance, in ortho-substituted isomers, the proximity of the two groups can sterically hinder attack at the carbon atom between them. In many cases, substitution at the para position is favored over the ortho position to minimize steric repulsion between the substituent and the incoming electrophile. youtube.comyoutube.com
The balance between these electronic and steric factors determines the ultimate outcome of a chemical reaction. youtube.com
Comparison with Related Anisole (B1667542) and Thioanisole (B89551) Derivatives
To understand the chemical behavior of this compound, it is instructive to compare it with its simpler analogues, anisole (methoxybenzene) and thioanisole (methylsulfanylbenzene).
| Compound | Structure | Key Features |
| Anisole | C₆H₅OCH₃ | Contains a methoxy group, a strong activating, ortho, para-directing group. youtube.comnumberanalytics.com |
| Thioanisole | C₆H₅SCH₃ | Contains a methylsulfanyl group, a weaker activating, ortho, para-directing group. pearson.com |
| This compound | C₆H₄(OCH₃)(SCH₃) | Contains both a methoxy and a methylsulfanyl group. |
The reactivity of these compounds in electrophilic aromatic substitution provides insight into the relative influence of the -OCH₃ and -SCH₃ groups. Anisole is nitrated more rapidly than thioanisole, which is attributed to the stronger electron-donating ability of the methoxy group compared to the thiomethyl group. pearson.com The oxygen atom in the methoxy group is more effective at stabilizing the positive charge in the arenium ion intermediate formed during electrophilic attack. youtube.com
Studies using 13C NMR spectroscopy have been employed to probe the electron density around the aromatic nuclei of anisole and thioanisole, providing further understanding of their reactivity. ucf.edu
In this compound, the presence of both groups leads to a more activated aromatic ring compared to either anisole or thioanisole alone. The directing effects of the two groups will determine the position of substitution. As the methoxy group is a stronger activator, it will generally exert a greater influence on the regioselectivity of the reaction. youtube.com
General Principles of Reactivity in Substituted Aromatic Sulfides and Ethers
The reactivity of substituted aromatic sulfides and ethers, including this compound, is primarily dictated by the nature of the substituents on the aromatic ring and the heteroatom (oxygen or sulfur) attached to it.
Ethers (Ar-O-R):
The alkoxy group (-OR) is a strong activating group and directs incoming electrophiles to the ortho and para positions due to the +M effect of the oxygen atom. youtube.comnumberanalytics.com
Aromatic ethers can undergo cleavage of the ether bond under harsh conditions with strong acids like HBr or HI. vanderbilt.eduyoutube.com
They can also participate in specific reactions like the Claisen rearrangement for allyl aryl ethers. libretexts.org
Sulfides (Ar-S-R):
The alkylthio group (-SR) is also an activating, ortho, para-directing group, but it is less activating than the corresponding alkoxy group. pearson.com
Sulfur is more nucleophilic than oxygen. libretexts.org This allows sulfides to react with alkyl halides to form sulfonium (B1226848) salts. libretexts.orglibretexts.org
Sulfides can be oxidized to sulfoxides (Ar-SO-R) and further to sulfones (Ar-SO₂-R), a reaction not readily observed with ethers.
In polysubstituted aromatic compounds like this compound, the following general principles apply:
Activating groups increase the rate of electrophilic aromatic substitution. When multiple activating groups are present, the strongest activator generally controls the regioselectivity. youtube.comyoutube.com
Steric hindrance can influence the position of substitution, often favoring the less crowded site. numberanalytics.comyoutube.com
Future Research Directions and Emerging Avenues for Methylsulfanyl Methoxy Benzene
Development of Sustainable Synthetic Methodologies (Green Chemistry)
The principles of green chemistry are increasingly influencing the synthesis of aryl thioethers like [(Methylsulfanyl)methoxy]benzene. The development of environmentally benign synthetic routes is a key area of future research, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Key areas of focus include:
Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for traditional metal catalysts or volatile organic solvents is a major goal. For instance, methods using deep eutectic solvents (DESs) as both catalyst and reaction medium are being investigated for the oxidation of thioanisole (B89551) derivatives. researchgate.net These processes can offer high yields under ambient conditions, representing a significant step towards greener synthesis. researchgate.net
Use of Greener Reagents: Research is ongoing to replace hazardous reagents with more sustainable alternatives. This includes the use of odorless and stable sulfur sources like xanthates to avoid the use of malodorous and air-sensitive thiols. researchgate.net Additionally, employing eco-friendly methylating agents like dimethyl carbonate is another promising avenue. nih.gov
Photocatalysis and Electrochemistry: Light-driven and electrochemical methods offer sustainable alternatives to traditional thermal reactions. Organocatalytic protocols using light to activate otherwise unreactive starting materials, such as aryl chlorides, are being developed for the synthesis of aryl alkyl thioethers. nih.gov Similarly, electroenzymatic cascade reactions are being explored for the selective oxidation of thioanisole, utilizing in situ generated hydrogen peroxide. rsc.org
A comparison of traditional versus emerging green synthetic approaches is presented in the table below.
| Feature | Traditional Methods | Emerging Green Methods |
| Catalyst | Often require transition metals (e.g., Palladium, Copper) acsgcipr.org | Catalyst-free, biocatalysts, or earth-abundant metal catalysts researchgate.netrsc.orgorganic-chemistry.org |
| Solvents | Often rely on volatile organic compounds (VOCs) | Water, deep eutectic solvents, or solvent-free conditions researchgate.netresearchgate.net |
| Reagents | May use hazardous and odorous thiols researchgate.net | Odorless sulfur surrogates, greener methylating agents researchgate.netnih.gov |
| Energy Input | Often require high temperatures | Ambient temperatures, light, or electrical energy nih.govrsc.org |
| Byproducts | Can generate significant waste | Aim for minimal and non-toxic byproducts |
Advanced In Situ Spectroscopic Characterization Techniques
To gain a deeper understanding of reaction mechanisms and kinetics, the application of advanced in situ spectroscopic techniques is essential. Real-time monitoring of reactions involving this compound can provide valuable insights that are not obtainable through traditional offline analysis.
Emerging techniques and their potential applications include:
In Situ NMR and IR Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing detailed mechanistic information. For example, in situ IR spectroscopy could be used to track the formation of key intermediates in catalytic cycles.
Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous media and can provide information about vibrational modes of molecules, aiding in the identification of transient species.
Mass Spectrometry-Based Techniques: Techniques like ReactIR with integrated mass spectrometry can provide simultaneous structural and quantitative information, allowing for the comprehensive analysis of complex reaction mixtures.
The application of these techniques will enable researchers to optimize reaction conditions more effectively, identify catalyst deactivation pathways, and uncover novel reaction mechanisms.
Application of Machine Learning and Data Science in Predicting Chemical Properties and Reaction Outcomes
The integration of machine learning (ML) and data science is set to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. nih.govnih.gov
Key applications in the context of this compound include:
Property Prediction: ML models can be trained on large datasets of chemical compounds to predict various properties of new molecules, such as solubility, reactivity, and potential biological activity. nih.govarxiv.org This can accelerate the discovery of new functional materials based on the this compound scaffold.
Reaction Outcome Prediction: By analyzing vast amounts of reaction data from patents and scientific literature, ML models can learn to predict the major product of a chemical reaction, including the likelihood of different outcomes. nih.govnih.gov This can significantly reduce the amount of trial-and-error experimentation required in synthetic chemistry.
De Novo Molecular Design: ML algorithms can be used to design novel molecules with desired properties from scratch. This could be applied to generate new derivatives of this compound with optimized characteristics for specific applications.
The table below highlights the potential impact of machine learning in chemical research.
| Application Area | Potential Impact |
| Molecular Property Prediction | Faster screening of virtual compound libraries, reducing the need for extensive experimental testing. nih.govarxiv.org |
| Reaction Outcome Prediction | Improved efficiency in synthesis planning, minimizing failed reactions and saving resources. nih.govnih.gov |
| De Novo Design | Accelerated discovery of novel molecules with tailored functionalities. |
Design of Next-Generation Functional Materials Based on this compound Scaffolds
The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the design of advanced functional materials.
Future research in this area will likely focus on:
Sulfur-Containing Polymers: Aryl polythioethers exhibit enhanced properties compared to their polyether analogs, making them promising candidates for high-performance polymers. nih.gov The incorporation of the this compound unit into polymer backbones could lead to materials with unique optical, electronic, or thermal properties.
Stimulus-Responsive Materials: The thiol and disulfide groups are known to be responsive to various stimuli, such as changes in pH, redox potential, or light. nih.gov This opens up possibilities for creating "smart" materials based on this compound that can change their properties in response to their environment, with potential applications in drug delivery and sensing. nih.gov
Materials for Electronic Applications: Thiophene-based polymers are widely studied for their use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). researchgate.net The specific electronic properties of this compound could be harnessed to create novel materials for these applications.
The table below lists potential applications for materials derived from this compound.
| Material Type | Potential Application |
| Aryl Polythioethers | High-performance plastics, engineering materials. nih.gov |
| Stimulus-Responsive Polymers | Drug delivery systems, sensors, self-healing materials. nih.gov |
| Thiophene-Based Polymers | Organic electronics, photovoltaics, biosensors. researchgate.net |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR reveals distinct shifts for methoxy (-OCH₃, δ ~3.8 ppm) and methylsulfanyl (-SCH₃, δ ~2.4 ppm) groups, with coupling patterns indicating substituent positions (ortho/meta/para) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₁₀O₂S: 170.03 g/mol) and isotopic patterns for sulfur .
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.81 Å) .
How do electronic effects of substituents influence the oxidation kinetics of this compound?
Advanced Research Focus
The methoxy group acts as an electron donor, stabilizing intermediates during oxidation, while the methylsulfanyl group undergoes electron transfer to oxidants like HNO₃/FeBr₃. Kinetic studies show pseudo-first-order dependence on substrate concentration, with rate constants varying by substituent position (para > meta > ortho) . UV-Vis or EPR spectroscopy monitors radical intermediates, providing mechanistic insights .
What computational approaches are suitable for predicting this compound’s interactions in biological systems?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity with enzymes or receptors .
- Molecular Docking : Simulates binding affinities to targets like cytochrome P450 or antimicrobial proteins, validated by in vitro assays .
- Solvation Free Energy Models : Predict solubility and membrane permeability using COSMO-RS or MD simulations .
How can researchers address contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies in antimicrobial or enzyme inhibition data often arise from assay conditions (e.g., pH, solvent). Standardization using OECD guidelines and dose-response curves (IC₅₀/EC₅₀) improves reproducibility. Cross-validation with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) resolves false positives .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
- Waste Disposal : Neutralize sulfonic acid byproducts before disposal, adhering to EPA guidelines .
How can this compound be utilized in advanced material synthesis?
Advanced Research Focus
The compound serves as a precursor for conductive polymers or metal-organic frameworks (MOFs). Sulfur’s lone pairs enhance electron delocalization, while methoxy groups improve solubility for spin-coating applications. Recent studies explore its use in photoresponsive materials via Suzuki-Miyaura cross-coupling .
What strategies validate mechanistic hypotheses in sulfide oxidation studies involving this compound?
Q. Advanced Research Focus
- Isotopic Labeling : ³⁴S or ¹⁸O tracing identifies reaction pathways.
- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. polar mechanisms .
- Computational Modeling : MNDO or DFT simulations compare transition-state energies for competing pathways .
How does crystallographic data resolve stereochemical uncertainties in this compound derivatives?
Basic Research Focus
ORTEP-III-generated ellipsoid diagrams (via SHELX) clarify bond angles and torsional strains. For example, dihedral angles between aromatic rings and substituents (<10° for planar configurations) confirm conjugation effects .
What are the challenges in scaling up this compound synthesis for industrial research?
Advanced Research Focus
While avoiding commercial focus, methodological challenges include minimizing thiol oxidation during scale-up. Continuous-flow reactors with real-time HPLC monitoring improve yield consistency. Green chemistry principles (e.g., solvent-free mechanochemical synthesis) reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
